molecular formula C6H11BrO B1374203 1-Bromo-3-ethoxycyclobutane CAS No. 1494509-87-3

1-Bromo-3-ethoxycyclobutane

Cat. No.: B1374203
CAS No.: 1494509-87-3
M. Wt: 179.05 g/mol
InChI Key: YVGAMOVMFISILV-UHFFFAOYSA-N
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Description

1-Bromo-3-ethoxycyclobutane is an organic compound with the molecular formula C6H11BrO. It is a cycloalkane derivative, where a bromine atom and an ethoxy group are attached to a cyclobutane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

The synthesis of 1-Bromo-3-ethoxycyclobutane typically involves the bromination of 3-ethoxycyclobutane. One common method is the reaction of 3-ethoxycyclobutane with bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) under controlled conditions. This reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with the cyclobutane ring to form the desired product.

Chemical Reactions Analysis

1-Bromo-3-ethoxycyclobutane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), to form various derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 3-ethoxycyclobutene.

    Oxidation and Reduction:

Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for substitution, and potassium tert-butoxide for elimination. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-3-ethoxycyclobutane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, where its derivatives may exhibit biological activity.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-ethoxycyclobutane in chemical reactions typically involves the formation of reactive intermediates, such as free radicals or carbocations. For example, in substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the compound undergoes deprotonation to form a double bond, resulting in the formation of an alkene.

Comparison with Similar Compounds

1-Bromo-3-ethoxycyclobutane can be compared with other similar compounds, such as:

    1-Bromo-3-methoxycyclobutane: Similar structure but with a methoxy group instead of an ethoxy group.

    1-Bromo-3-chlorocyclobutane: Similar structure but with a chlorine atom instead of an ethoxy group.

    3-Ethoxycyclobutene: An unsaturated analog formed by elimination of hydrogen bromide from this compound.

Properties

IUPAC Name

1-bromo-3-ethoxycyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c1-2-8-6-3-5(7)4-6/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGAMOVMFISILV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59138-94-2
Record name 1-bromo-3-ethoxycyclobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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